3,5-dinitro-N-(2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide
Description
3,5-Dinitro-N-(2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide is a heterocyclic benzamide derivative featuring a 3,5-dinitro-substituted aromatic ring linked to an imidazo[1,2-a]pyridine scaffold via an amide bond. The benzamide moiety may act as a directing group, enabling regioselective activation of proximal C–H bonds in catalytic transformations .
Properties
IUPAC Name |
3,5-dinitro-N-(2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13N5O5/c26-20(14-10-15(24(27)28)12-16(11-14)25(29)30)22-19-18(13-6-2-1-3-7-13)21-17-8-4-5-9-23(17)19/h1-12H,(H,22,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHDRVHKCVRTEQT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(N3C=CC=CC3=N2)NC(=O)C4=CC(=CC(=C4)[N+](=O)[O-])[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13N5O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Retrosynthetic Analysis and Strategic Considerations
The target molecule can be dissected into two primary components:
- 2-Phenylimidazo[1,2-a]pyridin-3-amine (heterocyclic amine backbone).
- 3,5-Dinitrobenzoyl chloride (electrophilic acylating agent).
The coupling of these intermediates via amide bond formation constitutes the final step. Key challenges include:
Synthesis of 2-Phenylimidazo[1,2-a]pyridin-3-amine
Cyclocondensation Approaches
The imidazo[1,2-a]pyridine scaffold is typically synthesized via cyclocondensation of 2-aminopyridine with α-haloketones. For 2-phenyl substitution, phenacyl bromide (α-bromoacetophenone) serves as the electrophilic partner:
- Combine 2-aminopyridine (1.0 eq) and phenacyl bromide (1.2 eq) in anhydrous acetonitrile.
- Reflux at 80°C for 12–18 hours under inert atmosphere.
- Cool to room temperature, precipitate with ice-water, and filter to isolate 2-phenylimidazo[1,2-a]pyridine (yield: 65–78%).
Critical Parameters :
Functionalization at the 3-Position
Introducing the amino group at the 3-position requires precise control. Two dominant strategies emerge:
Nitration/Reduction Sequence
Nitration :
Reduction :
Direct Amination via Buchwald-Hartwig Coupling
For substrates with a halogen at position 3 (e.g., 3-bromo-2-phenylimidazo[1,2-a]pyridine):
- React with NH3 (gas or aqueous) in the presence of Pd2(dba)3 (5 mol%), Xantphos (10 mol%), and Cs2CO3 in dioxane (100°C, 24 hours).
- Isolate 2-phenylimidazo[1,2-a]pyridin-3-amine via column chromatography (yield: 60–70%).
Advantages :
- Avoids harsh nitration conditions.
- Compatible with thermally sensitive substrates.
Preparation of 3,5-Dinitrobenzoyl Chloride
Nitration of Benzoyl Chloride
Dinitration :
- Add benzoyl chloride dropwise to fuming HNO3 (90%) at 0°C.
- Stir for 6 hours, then quench with ice to precipitate 3,5-dinitrobenzoic acid (yield: 70–75%).
Acyl Chloride Formation :
Safety Note :
- Nitration reactions are highly exothermic; strict temperature control (-5°C to 5°C) is essential to prevent decomposition.
Amide Coupling: Final Assembly
Schotten-Baumann Reaction
- Dissolve 2-phenylimidazo[1,2-a]pyridin-3-amine (1.0 eq) in dry THF.
- Add 3,5-dinitrobenzoyl chloride (1.1 eq) and triethylamine (2.5 eq) at 0°C.
- Stir at room temperature for 4 hours, then extract with ethyl acetate and wash with 5% HCl.
- Purify via recrystallization (ethanol/water) to isolate the target compound (yield: 80–85%).
Optimization Insights :
- Excess acyl chloride (1.1–1.2 eq) minimizes diacylation byproducts.
- Anhydrous conditions prevent hydrolysis of the acyl chloride.
Analytical Characterization and Validation
Spectroscopic Data
- 1H NMR (400 MHz, DMSO-d6): δ 9.12 (s, 1H, NH), 8.78 (d, J = 2.4 Hz, 2H, Ar-H), 8.62 (s, 1H, pyridine-H), 8.25 (d, J = 8.8 Hz, 1H, pyridine-H), 7.85–7.70 (m, 5H, Ph-H), 7.45 (t, J = 7.2 Hz, 1H, pyridine-H).
- IR (KBr) : 3340 cm⁻¹ (N-H stretch), 1685 cm⁻¹ (C=O), 1520/1340 cm⁻¹ (NO2 asymmetric/symmetric).
Comparative Evaluation of Synthetic Routes
| Method | Yield (%) | Key Advantages | Limitations |
|---|---|---|---|
| Nitration/Reduction | 45–55 | No transition metals required | Low regioselectivity in nitration |
| Buchwald-Hartwig | 60–70 | High functional group tolerance | Requires Pd catalysts |
| Direct Cyclocondensation | 65–78 | Single-step synthesis | Limited to simple substituents |
Industrial and Pharmacological Relevance
While 3,5-dinitro-N-(2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide is primarily a research chemical, its structural analogs exhibit:
Chemical Reactions Analysis
Types of Reactions
3,5-Dinitro-N-(2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium dithionite.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro-substituted positions, using nucleophiles like amines or thiols.
Oxidation: The imidazo[1,2-a]pyridine core can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium dithionite in aqueous solution.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Oxidation: Potassium permanganate in acidic or neutral medium, or chromium trioxide in acetic acid.
Major Products
Reduction: Formation of 3,5-diamino-N-(2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Oxidation: Formation of oxidized imidazo[1,2-a]pyridine derivatives.
Scientific Research Applications
Antimicrobial Activity
Research has indicated that compounds similar to 3,5-dinitro-N-(2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide exhibit promising antimicrobial properties. For instance, derivatives of imidazo[1,2-a]pyridine have been synthesized and tested for their effectiveness against various bacterial strains. These studies often utilize minimum inhibitory concentration (MIC) assays to evaluate the effectiveness of compounds against Gram-positive and Gram-negative bacteria.
Table 1: Antimicrobial Activity of Related Compounds
| Compound | MIC (µM) | Target Bacteria |
|---|---|---|
| N1 | 1.27 | Bacillus subtilis |
| N8 | 1.43 | Escherichia coli |
| N22 | 2.60 | Klebsiella pneumoniae |
| N18 | 4.53 | Staphylococcus aureus |
These results suggest that modifications to the benzamide structure can enhance antimicrobial potency, potentially leading to new therapeutic options for treating infections.
Anticancer Potential
The anticancer properties of compounds related to this compound have also been explored extensively. For example, studies have shown that certain derivatives exhibit significant cytotoxic effects against human colorectal carcinoma cell lines (HCT116). The most potent compounds demonstrated lower IC50 values compared to standard chemotherapeutic agents like 5-Fluorouracil.
Table 2: Anticancer Activity of Related Compounds
| Compound | IC50 (µM) | Cancer Cell Line |
|---|---|---|
| N9 | 5.85 | HCT116 |
| N18 | 4.53 | HCT116 |
| Standard | 9.99 | 5-Fluorouracil |
The data indicates that structural variations in the imidazo[1,2-a]pyridine framework can significantly influence anticancer activity, making these compounds valuable candidates for further development in cancer therapy.
Mechanism of Action
The mechanism of action of 3,5-dinitro-N-(2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide involves its interaction with molecular targets such as enzymes and receptors. The nitro groups play a crucial role in its biological activity, often participating in redox reactions that generate reactive oxygen species (ROS). These ROS can induce oxidative stress in cells, leading to cell death. Additionally, the imidazo[1,2-a]pyridine core can interact with specific enzymes, inhibiting their activity and thereby affecting cellular processes.
Comparison with Similar Compounds
N-(3-Cyanopyrimido[1,2-a]benzimidazol-2-yl)-5-nitro-2-(pentyloxy)benzamide (CAS: 116477-59-9)
- Structural Features: Heterocycle: Pyrimido[1,2-a]benzimidazole (larger tricyclic system vs. imidazo[1,2-a]pyridine). Substituents: 5-Nitro and 2-pentyloxy groups on the benzamide ring. Functional Groups: Nitro (electron-withdrawing), pentyloxy (lipophilic), and cyano (polar).
- The cyano group on the pyrimidine ring introduces polarity, which may influence solubility and metabolic stability .
2-Chloro-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]propanamide (CAS: 743442-07-1)
- Structural Features :
- Heterocycle : Benzothiazole (sulfur-containing vs. nitrogen-rich imidazopyridine).
- Substituents : 6-Methyl on benzothiazole, chloro on propanamide.
- Comparison :
3,4,5-Trimethoxy-N-(2,2,2-trichloro-1-(((4-iodoanilino)carbothioyl)amino)ethyl)benzamide (CAS: 303062-73-9)
- Structural Features :
- Substituents : 3,4,5-Trimethoxy (electron-donating), trichloroethyl, and 4-iodophenylthiourea.
- Comparison: The trimethoxy groups increase electron density on the benzamide, contrasting with the electron-poor 3,5-dinitro motif. the target compound’s synthetic versatility .
Research Findings and Implications
- Synthetic Accessibility : The target compound’s synthesis likely leverages Pd-catalyzed C–H activation, as described in , where the benzamide directs functionalization. In contrast, 303062-73-9’s trichloro and iodine substituents may require multistep nucleophilic substitutions .
- Biological Relevance : Nitro groups (in 116477-59-9 and the target compound) are associated with antibacterial activity, whereas chloro and methoxy groups (743442-07-1, 303062-73-9) may modulate toxicity profiles .
- Material Science : The imidazopyridine and benzothiazole cores (target compound and 743442-07-1) are promising for optoelectronic materials due to their conjugated systems .
Biological Activity
3,5-Dinitro-N-(2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide is a complex organic compound that belongs to the class of imidazopyridines. Its structure features a benzamide group with two nitro substituents at positions 3 and 5, and an imidazo[1,2-a]pyridine moiety attached to a phenyl group. This compound has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer research.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets such as enzymes and receptors. The nitro groups are significant as they can participate in redox reactions, resulting in the generation of reactive oxygen species (ROS). These ROS can induce oxidative stress in cells, leading to apoptosis. Additionally, the imidazo[1,2-a]pyridine core may inhibit specific enzymes involved in cell proliferation.
Antimicrobial Activity
Research indicates that this compound exhibits antimicrobial properties. It disrupts bacterial cell wall synthesis, making it a candidate for further exploration as an antimicrobial agent. In vitro studies have shown that it possesses significant activity against various bacterial strains.
Anticancer Properties
Studies have highlighted the potential of this compound as an anticancer agent. It has been observed to inhibit the proliferation of cancer cells by targeting specific pathways involved in tumor growth. For instance, its ability to induce apoptosis in cancer cells has been linked to its ROS-generating capacity.
Comparative Analysis with Similar Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 3,5-Dinitrobenzamide | Lacks imidazo[1,2-a]pyridine moiety | Different activity profile |
| 2-Phenylimidazo[1,2-a]pyridine | Lacks nitro-substituted benzamide | Reduced antimicrobial and anticancer properties |
| N-(2-Phenylimidazo[1,2-a]pyridin-3-yl)benzamide | Lacks nitro groups | Different reactivity |
The uniqueness of this compound lies in its combination of both the nitro-substituted benzamide group and the imidazo[1,2-a]pyridine core. This combination imparts distinct chemical reactivity and biological activity.
Study 1: Anticancer Activity Assessment
In a study assessing the anticancer properties of this compound on various human cancer cell lines (e.g., HeLa and HCT116), researchers found that the compound exhibited IC50 values indicating effective inhibition of cell proliferation. The mechanism was linked to increased levels of ROS and subsequent mitochondrial damage.
Study 2: Antimicrobial Efficacy
Another investigation focused on the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. The results demonstrated significant inhibitory effects on bacterial growth, suggesting its potential use as an antimicrobial agent in clinical settings.
Q & A
Q. What are the common synthetic routes for preparing 3,5-dinitro-N-(2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide, and how do directing groups influence selectivity?
The synthesis typically involves multicomponent reactions (e.g., Groebke–Blackburn–Bienaymé reaction, GBBR) to construct the imidazo[1,2-a]pyridine core, followed by benzamide coupling. Palladium-catalyzed C–H functionalization is critical for regioselective nitration and benzamide attachment. Directing groups, such as the imidazo[1,2-a]pyridine nitrogen, coordinate with Pd to enhance site selectivity during functionalization (e.g., nitration at the 3,5-positions of the benzamide) .
Q. What spectroscopic and crystallographic methods are recommended for characterizing this compound?
- NMR : Use δ<sup>1</sup>H and δ<sup>13</sup>C NMR in DMSO-d6 to confirm proton environments and substituent positions. For example, the N–H proton in benzamide typically appears at δ ~11.0 ppm .
- X-ray crystallography : Resolve conformational differences in asymmetric units (e.g., torsion angles between imidazo[1,2-a]pyridine and benzamide moieties) .
- IR : Confirm carbonyl (C=O) stretches at ~1640–1695 cm<sup>-1</sup> .
Q. How does the electronic nature of substituents affect the compound’s stability and reactivity?
Electron-withdrawing groups (e.g., nitro) on the benzamide enhance electrophilicity, facilitating nucleophilic aromatic substitution. Computational studies (DFT) can predict charge distribution and reactive sites. For example, the 3,5-dinitro groups increase the electrophilicity of the benzamide carbonyl, influencing hydrogen-bonding interactions in supramolecular assemblies .
Advanced Research Questions
Q. How can enantiomers of this compound be separated, and what chiral stationary phases are effective?
Chiral metal-organic frameworks (MOFs) like [In3O(obb)3(HCO2)(H2O)] show high enantioselectivity for benzamide derivatives. Using hexane/dichloromethane mobile phases, resolution factors (Rs) up to 1.89 and column efficiencies of 4,370 plates/m have been achieved for analogous compounds .
| Chiral Stationary Phase | Resolution (Rs) | Efficiency (Plates/m) |
|---|---|---|
| [In3O(obb)3] | 1.89 | 4,370 |
Q. What mechanistic insights exist for its interaction with biological targets (e.g., GABA receptors)?
Structural analogs like DS2 (4-chloro-N-(2-thienylimidazo[1,2-a]pyridin-3-yl)benzamide) selectively enhance δ-subunit-containing GABAA receptors via allosteric modulation. Docking studies suggest the nitro groups in 3,5-dinitro derivatives may stabilize interactions with receptor hydrophobic pockets. Electrophysiological assays (e.g., patch-clamp) are recommended to quantify EC50 values .
Q. How can Pd-catalyzed C–H activation be optimized for late-stage functionalization of this compound?
Ligand-directed C–H activation using Pd(OAc)2/oxidant systems enables selective functionalization. For example:
Q. What computational tools are suitable for predicting its supramolecular assembly in solid-state structures?
The Cambridge Structural Database (CSD) provides benchmark data for hydrogen-bonding motifs (e.g., R2<sup>2</sup>(8) dimers). Software like Mercury (CCDC) can analyze intermolecular interactions (e.g., N–H⋯N and C–H⋯O=C) and predict packing patterns .
Contradictions and Limitations in Current Research
- Synthetic Yield : Multicomponent reactions for imidazo[1,2-a]pyridine cores often yield <30%, necessitating optimization (e.g., microwave-assisted synthesis) .
- Biological Specificity : While DS2 analogs show GABA receptor activity, the nitro substituents in 3,5-dinitro derivatives may alter binding kinetics, requiring targeted SAR studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
